6-(2,6-Difluorophenoxy)hexane-1-thiol
Description
6-(2,6-Difluorophenoxy)hexane-1-thiol (CAS: 885949-95-1) is a sulfur-containing organic compound featuring a hexane backbone with a 2,6-difluorophenoxy group at the 6-position and a terminal thiol (-SH) group.
The 2,6-difluorophenoxy moiety is a common structural motif in medicinal and agrochemical compounds due to its electron-withdrawing properties and ability to modulate pharmacokinetics. However, the hexane-thiol chain in this compound introduces unique reactivity, such as nucleophilic thiol-disulfide exchange, which distinguishes it from other derivatives.
Properties
IUPAC Name |
6-(2,6-difluorophenoxy)hexane-1-thiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2OS/c13-10-6-5-7-11(14)12(10)15-8-3-1-2-4-9-16/h5-7,16H,1-4,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLFHRWNPILEIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)OCCCCCCS)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Pyrazole and Triazine Derivatives (DHODH Inhibitors)
Compounds such as 5-(4-(2,6-Difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-2-methoxypyridine (19c) and 3-(4-(2,6-Difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-6-ethyl-1,2,4-triazin-5-ol (23) share the 2,6-difluorophenoxy group but incorporate heterocyclic cores (pyrazole or triazine) instead of a thiolated alkyl chain.
Key Findings :
Pyrimidine Derivatives (HMRGX1 Receptor Potentiators)
Patented compounds like 4-(2,6-difluorophenoxy)-6-(trifluoromethyl)pyrimidin-2-amine derivatives (Eli Lilly, 2022) retain the 2,6-difluorophenoxy group but integrate a pyrimidine ring and trifluoromethyl substituents.
| Compound | Core Structure | Key Substituents | Application | Synthesis Yield | Reference |
|---|---|---|---|---|---|
| Eli Lilly derivative | Pyrimidine | 2,6-difluorophenoxy, CF3, -NH2 | Pain treatment (HMRGX1) | Not disclosed |
Key Findings :
- Therapeutic Optimization: The pyrimidine core and trifluoromethyl group enhance binding affinity to the HMRGX1 receptor, a target for neuropathic pain. The absence of a heteroaromatic system in this compound likely reduces receptor interaction capabilities.
- Patent Status : Eli Lilly’s derivatives are under active development, contrasting with the discontinued status of the thiol compound .
Transesterification Precursors
A process described in a 2017 patent involves a pyrimidinyl ring substituted with 2,6-difluorophenoxy, where R2 is a transesterifiable group (e.g., methyl ester precursors) .
| Compound | Core Structure | Key Substituents | Application | Synthesis Yield | Reference |
|---|---|---|---|---|---|
| Pyrimidinyl derivative | Pyrimidine | 2,6-difluorophenoxy, variable R2 | Synthetic intermediate | Not disclosed |
Key Findings :
- Utility in Synthesis: The 2,6-difluorophenoxy group here serves as a stable aryl ether in multi-step syntheses. The hexane-thiol chain in this compound may introduce unwanted reactivity (e.g., disulfide formation) in similar contexts.
Structural and Functional Analysis
Common Features
- 2,6-Difluorophenoxy Motif: Present in all compared compounds, this group improves metabolic stability and lipophilicity, enhancing membrane permeability .
Divergent Features
- Thiol vs. Heterocyclic Cores: The thiol group in this compound confers nucleophilic reactivity but limits stability. Pyrazole, triazine, and pyrimidine derivatives leverage aromatic systems for target binding, improving drug-like properties.
- Applications: While DHODH inhibitors and HMRGX1 potentiators have clear therapeutic roles, the discontinued status of this compound suggests unresolved challenges in application or synthesis .
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